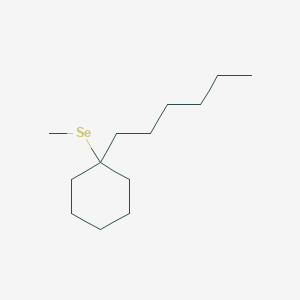
1-Hexyl-1-(methylselanyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-1-(methylselanyl)cyclohexane is an organic compound with the molecular formula C13H26Se. This compound features a cyclohexane ring substituted with a hexyl group and a methylselanyl group. The presence of selenium in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-1-(methylselanyl)cyclohexane typically involves the reaction of cyclohexane derivatives with selenium-containing reagents. One common method is the nucleophilic substitution reaction where a cyclohexyl halide reacts with a methylselanyl anion. The reaction conditions often require a polar aprotic solvent and a base to facilitate the formation of the methylselanyl anion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-1-(methylselanyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The hexyl or methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide, while substitution reactions can introduce various functional groups into the cyclohexane ring.
Scientific Research Applications
1-Hexyl-1-(methylselanyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to selenium’s biological roles and its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing or treating diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hexyl-1-(methylselanyl)cyclohexane involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane without any substituents.
Methylcyclohexane: A cyclohexane ring with a methyl group.
Hexylcyclohexane: A cyclohexane ring with a hexyl group.
Selenocyclohexane: A cyclohexane ring with a selenium-containing substituent.
Uniqueness: 1-Hexyl-1-(methylselanyl)cyclohexane is unique due to the presence of both a hexyl group and a methylselanyl group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61540-03-2 |
|---|---|
Molecular Formula |
C13H26Se |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-hexyl-1-methylselanylcyclohexane |
InChI |
InChI=1S/C13H26Se/c1-3-4-5-7-10-13(14-2)11-8-6-9-12-13/h3-12H2,1-2H3 |
InChI Key |
HIOXBNUEFGBMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCCC1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
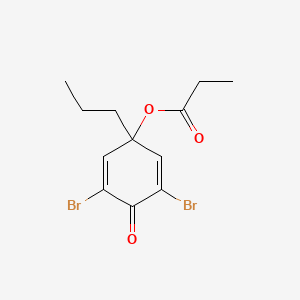
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
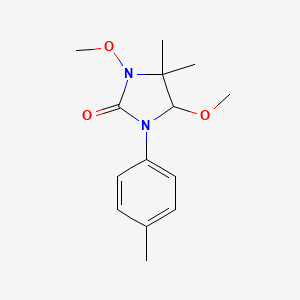

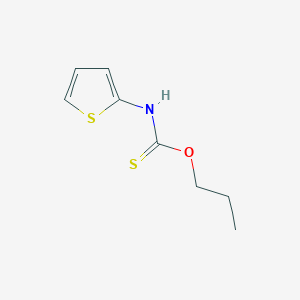
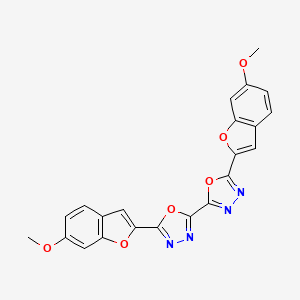
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
